[(Dimethyl-1,2-oxazol-4-yl)methyl](hex-5-en-2-yl)amine
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Overview
Description
(Dimethyl-1,2-oxazol-4-yl)methylamine is an organic compound with the molecular formula C₁₂H₂₀N₂O. This compound features a unique structure that includes both an oxazole ring and an amine group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethyl-1,2-oxazol-4-yl)methylamine typically involves the reaction of 1,2-oxazole derivatives with hex-5-en-2-amine under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of (Dimethyl-1,2-oxazol-4-yl)methylamine can be achieved through continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The reactants are continuously fed into a reactor where they undergo the desired chemical transformation, and the product is continuously extracted and purified.
Chemical Reactions Analysis
Types of Reactions
(Dimethyl-1,2-oxazol-4-yl)methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxazole ring or the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide at room temperature.
Major Products Formed
Oxidation: Oxazole derivatives with additional oxygen functionalities.
Reduction: Amine derivatives with reduced oxazole rings.
Substitution: Compounds with substituted oxazole or amine groups.
Scientific Research Applications
(Dimethyl-1,2-oxazol-4-yl)methylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Dimethyl-1,2-oxazol-4-yl)methylamine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (Dimethyl-1,2-oxazol-4-yl)methylamine
- (Dimethyl-1,2-oxazol-4-yl)methylamine derivatives
- (Dimethyl-1,2-oxazol-4-yl)methylamine analogs
Uniqueness
(Dimethyl-1,2-oxazol-4-yl)methylamine is unique due to its dual functional groups, which allow it to participate in a wide range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H20N2O |
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Molecular Weight |
208.30 g/mol |
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]hex-5-en-2-amine |
InChI |
InChI=1S/C12H20N2O/c1-5-6-7-9(2)13-8-12-10(3)14-15-11(12)4/h5,9,13H,1,6-8H2,2-4H3 |
InChI Key |
QQIWTYCJWIJUGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC(C)CCC=C |
Origin of Product |
United States |
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